5-(3-Bromophenyl)isoxazole-3-carboxylic acid
Overview
Description
5-(3-Bromophenyl)isoxazole-3-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The presence of a bromophenyl group at the 5-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other isoxazole compounds, it may interact with various enzymes or receptors in the body, leading to changes in cellular function .
Pharmacokinetics
Some properties can be inferred from its structure and known properties of similar compounds . It has a high gastrointestinal absorption and is BBB permeant . Its Log Po/w values indicate moderate lipophilicity, which could influence its distribution in the body .
Result of Action
The molecular and cellular effects of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid’s action are currently unknown due to the lack of research on this specific compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a nitrile oxide can undergo a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of dry solvents, controlled temperatures, and specific catalysts to facilitate the cyclization process. Microwave irradiation has also been employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Rearrangement: The isoxazole ring can undergo photochemical rearrangement to form oxazole through an azirine intermediate.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substituted Isoxazoles: Products formed by substitution reactions.
Oxazoles: Products formed by photochemical rearrangement.
Scientific Research Applications
5-(3-Bromophenyl)isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a precursor for various chemical processes
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
- 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid
- 5-(3,4-Dimethylphenyl)isoxazole-3-carboxylic acid
- 5-(o-Tolyl)isoxazole-3-carboxylic acid
Uniqueness
5-(3-Bromophenyl)isoxazole-3-carboxylic acid is unique due to the specific positioning of the bromophenyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.
Biological Activity
5-(3-Bromophenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications based on various research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₆BrNO₃ and a molecular weight of approximately 268.07 g/mol. The structure features a bromophenyl group attached to an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. The presence of the carboxyl group (-COOH) at the 3-position of the isoxazole ring classifies it as a carboxylic acid, contributing to its reactivity and potential biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as:
- Anti-inflammatory agents : Various derivatives have been studied for their ability to inhibit inflammatory pathways.
- Analgesic properties : The compound has shown potential in pain relief applications.
- Antimicrobial activity : It has been evaluated for effectiveness against a range of microbial pathogens.
The presence of the bromine atom in its structure may enhance its biological properties by influencing binding interactions with biological targets, thereby increasing its efficacy compared to non-brominated analogs.
Studies have explored the mechanisms through which this compound exerts its effects. For instance, binding affinity assays have been conducted to understand its interaction with specific enzymes and receptors involved in inflammatory responses. Techniques such as molecular docking have been utilized to model these interactions, revealing favorable binding poses that suggest competitive inhibition mechanisms .
Case Studies
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Inhibition Studies :
- A study demonstrated that derivatives of this compound exhibited IC50 values around 10 µM against certain target enzymes, indicating promising inhibitory potency .
- Another investigation highlighted that modifications to the carboxyl group significantly enhanced inhibitory activity, suggesting structure-activity relationships that could be exploited for drug development .
-
Cytotoxicity Assays :
- Research on human cancer cell lines revealed that some derivatives displayed greater cytotoxicity than standard chemotherapeutics like doxorubicin, with IC50 values ranging from sub-micromolar concentrations to several micromolar levels depending on structural modifications .
- Flow cytometry analyses indicated that these compounds could induce apoptosis in cancer cells, further supporting their potential as anticancer agents .
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Classical Synthesis : Involves conventional organic reactions including cyclization processes.
- Microwave-Assisted Synthesis : Offers enhanced yields and reduced reaction times compared to traditional methods .
- Ultrasonic Agitation : This method has also been employed for solid-phase synthesis applications, showcasing flexibility in modifying the compound for specific uses.
Comparative Analysis
To illustrate the versatility of this compound and its derivatives, the following table summarizes related compounds with notable structural features and biological activities:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-(4-Bromophenyl)isoxazole-3-carboxylic acid | Similar bromophenyl substitution | Different position of the bromine atom |
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate | Methyl ester instead of carboxylic acid | Enhanced lipophilicity |
5-(2-Bromophenyl)isoxazole-3-carboxylic acid | Bromine on a different phenyl position | Potentially different biological activity |
This table highlights how minor structural changes can lead to variations in biological activity and physical properties.
Properties
IUPAC Name |
5-(3-bromophenyl)-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKRALPUNLGDQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647051 | |
Record name | 5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887979-15-9 | |
Record name | 5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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